3-methyl-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide
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Overview
Description
3-methyl-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide is a complex organic compound that features a benzoxazole ring, a nitrobenzamide group, and multiple methyl substitutions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzoxazole ring, followed by the introduction of the nitrobenzamide group and methyl substitutions. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can also be employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form different functional groups.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and strong acids or bases are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
3-methyl-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-methyl-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating certain biological pathways. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- **2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide
- **3-methyl-N-[2-methyl-5-(1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide
Uniqueness
3-methyl-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide is unique due to its specific arrangement of functional groups and the presence of multiple methyl substitutions
Properties
Molecular Formula |
C23H19N3O4 |
---|---|
Molecular Weight |
401.4 g/mol |
IUPAC Name |
3-methyl-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide |
InChI |
InChI=1S/C23H19N3O4/c1-13-4-8-18-21(10-13)30-23(25-18)17-6-5-14(2)19(12-17)24-22(27)16-7-9-20(26(28)29)15(3)11-16/h4-12H,1-3H3,(H,24,27) |
InChI Key |
BJQIUFFVYBRLTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(O2)C3=CC(=C(C=C3)C)NC(=O)C4=CC(=C(C=C4)[N+](=O)[O-])C |
Origin of Product |
United States |
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